molecular formula C28H51NO5S B583528 Orlistat L-Methionine CAS No. 1356354-38-5

Orlistat L-Methionine

Cat. No. B583528
M. Wt: 513.778
InChI Key: TYJLRPRIZKCSFS-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orlistat L-Methionine is chemically (S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl formyl-L-methioninate . It is used with a reduced-calorie diet and regular exercise to help with weight loss in people with overweight or obesity .


Molecular Structure Analysis

The molecular formula of Orlistat L-Methionine is C28H51NO5S . The chemical name is (S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl formyl-L-methioninate .


Chemical Reactions Analysis

Orlistat is a chemically synthesized hydrogenated derivative of lipstatin, a natural product of Streptomyces toxytrycini . It inhibits digestion by gastric and pancreatic lipases by competitively binding to their active sites, thus reducing intraluminal hydrolysis of triglycerides and absorption of dietary fat by approximately 30% .


Physical And Chemical Properties Analysis

Orlistat L-Methionine has a molecular weight of 513.8 . The crystallized complex had better solubility in water (100 to 1000 mL per 1.0 g) compared to the synthesized analog, which was practically insoluble (more than 10,000 mL per 1.0 g) .

Future Directions

Orlistat is used to aid in weight loss, or to help reduce the risk of regaining weight already lost . This medicine must be used together with a reduced-calorie diet and increased physical activity . It is for use only in adults that are overweight or obese . The Alli brand is available without a prescription .

properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO5S/c1-4-6-8-10-11-12-13-14-15-17-23(33-28(32)25(29-22-30)19-20-35-3)21-26-24(27(31)34-26)18-16-9-7-5-2/h22-26H,4-21H2,1-3H3,(H,29,30)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLRPRIZKCSFS-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858259
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orlistat L-Methionine

CAS RN

1356354-38-5
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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